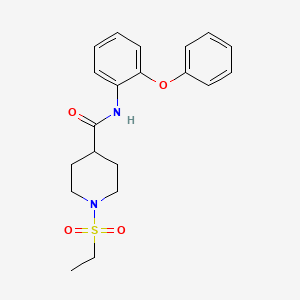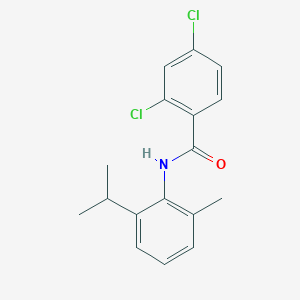![molecular formula C23H25N3O3 B5547402 N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)
N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide and related compounds often involves multi-step organic reactions, starting from basic chemical precursors to achieve the desired complex structures. For example, Gawell (2003) describes the synthesis of a structurally related compound through an aryllithium reaction with 14CO2 to form the labelled acid, which is then transformed into the amide (Gawell, 2003).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of a benzofuran ring, a piperazine moiety, and a propanamide group. Spectroscopic techniques such as IR, 1H NMR, 13C-NMR, and mass spectrometry are essential for confirming the chemical structures of these compounds. Kumar et al. (2017) provided structural proof for a series of novel derivatives using these analytical methods (Kumar et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide involves interactions with various reagents and conditions, leading to the formation of novel derivatives with potential therapeutic applications. Hussain et al. (2016) synthesized a series of benzamide derivatives as potential therapeutic agents for Alzheimer’s disease, demonstrating the compound's versatility in chemical reactions (Hussain et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antihistaminic and Biological Activities : The 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, which include structures similar to the queried compound, have been synthesized and evaluated for their antihistaminic and anticholinergic activities. These compounds have shown promising results in biological evaluations using isolated guinea pig ileum tissues (Arayne et al., 2017).
Orexin Receptor Antagonism : A novel orexin 1 and 2 receptor antagonist, SB-649868, which is structurally related to the queried compound, was studied for its disposition and metabolism in humans. This compound is under development for treating insomnia (Renzulli et al., 2011).
Anti-acetylcholinesterase Activity : Piperidine derivatives, including those structurally similar to the queried compound, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown significant inhibitory effects on acetylcholinesterase, which is a key enzyme related to neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Serotonin Receptor Agonism : Benzamide derivatives with structures related to the queried compound have been studied as serotonin 4 (5-HT(4)) receptor agonists. These compounds show potential for enhancing gastrointestinal motility, which could have therapeutic applications (Sonda et al., 2003).
Antibacterial Properties : Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, structurally similar to the queried compound, have been synthesized and evaluated for their antibacterial and biofilm inhibitory activities. These compounds have shown significant efficacy against various bacterial strains, including MRSA and VRE (Mekky & Sanad, 2020).
Capillary Electrophoresis Applications : The compound has been included in studies related to the development of nonaqueous capillary electrophoretic separation methods. These methods are significant for quality control in pharmaceuticals (Ye et al., 2012).
Eigenschaften
IUPAC Name |
N-[4-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16(2)22(27)24-18-7-9-19(10-8-18)25-11-13-26(14-12-25)23(28)21-15-17-5-3-4-6-20(17)29-21/h3-10,15-16H,11-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTWYWFKSZZWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(cyanomethyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5547322.png)
![ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate](/img/structure/B5547338.png)
![(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547351.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine](/img/structure/B5547354.png)
![2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5547361.png)
![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)

![2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)
![2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547372.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)
![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)